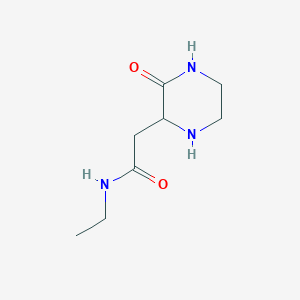

N-ethyl-2-(3-oxopiperazin-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-(3-oxopiperazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c1-2-9-7(12)5-6-8(13)11-4-3-10-6/h6,10H,2-5H2,1H3,(H,9,12)(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFIGITLUALCZKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1C(=O)NCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Chromatographic Characterization in Research

Structural Elucidation Techniques for N-ethyl-2-(3-oxopiperazin-2-yl)acetamide and Derivatives

The precise three-dimensional arrangement of atoms and functional groups within this compound is determined through a combination of spectroscopic methods. Each technique offers a unique piece of the structural puzzle, and together they provide a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, each unique proton or group of equivalent protons generates a distinct signal. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of the electronic environment surrounding the proton. For instance, protons adjacent to electronegative atoms like oxygen or nitrogen will appear at a higher chemical shift (downfield). The integration of each signal corresponds to the number of protons it represents, while the splitting pattern (multiplicity) reveals the number of neighboring protons, a phenomenon known as spin-spin coupling.

Expected ¹H NMR Signals for this compound: The spectrum would be expected to show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), the protons of the piperazine (B1678402) ring, the methine proton adjacent to the carbonyl group in the piperazine ring, and the methylene protons of the acetamide (B32628) group. The amide protons would likely appear as broad singlets.

¹³C NMR Spectroscopy

Complementary to ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, with carbons in carbonyl groups appearing significantly downfield.

Expected ¹³C NMR Signals for this compound: The spectrum would display signals corresponding to the two carbonyl carbons (one in the piperazine ring and one in the acetamide moiety), the carbons of the ethyl group, and the carbons of the piperazine ring. The chemical shifts would help to confirm the presence and connectivity of these different carbon environments.

Table 1: Predicted NMR Data for this compound

| Technique | Expected Chemical Shifts (δ, ppm) | Key Structural Correlations |

|---|---|---|

| ¹H NMR | 0.9 - 1.2 (triplet) | Ethyl group (-CH₃) |

| 3.1 - 3.4 (quartet) | Ethyl group (-CH₂-) | |

| 2.5 - 4.0 (multiplets) | Piperazine ring protons | |

| 4.0 - 4.5 (multiplet) | Methine proton (-CH-) | |

| 2.0 - 2.5 (multiplet) | Acetamide methylene protons (-CH₂-) | |

| 7.5 - 8.5 (broad singlet) | Amide protons (-NH-) | |

| ¹³C NMR | 10 - 20 | Ethyl group (-CH₃) |

| 30 - 45 | Ethyl group (-CH₂-) | |

| 40 - 60 | Piperazine ring carbons | |

| 55 - 70 | Methine carbon (-CH-) | |

| 165 - 175 | Carbonyl carbons (C=O) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a crucial tool for verifying the molecular weight of a synthesized compound and for obtaining structural information through the analysis of fragmentation patterns.

In a typical MS experiment, the sample is ionized, and the resulting ions are separated based on their m/z ratio and detected. The output is a mass spectrum, which is a plot of ion intensity versus m/z. The peak with the highest m/z value often corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound.

High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, allowing for the determination of the elemental composition of the molecule.

Furthermore, the fragmentation of the molecular ion within the mass spectrometer provides valuable structural information. The fragmentation pattern is often predictable and characteristic of the compound's structure, serving as a molecular fingerprint. Analysis of the fragment ions can help to confirm the presence of specific functional groups and the connectivity of the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. This technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.

The IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹). Different types of bonds (e.g., C=O, N-H, C-H) vibrate at characteristic frequencies, resulting in absorption bands at specific regions of the IR spectrum.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for:

N-H stretching: around 3300-3500 cm⁻¹, indicative of the amide and piperazine N-H groups.

C-H stretching: around 2850-3000 cm⁻¹, corresponding to the aliphatic C-H bonds.

C=O stretching: strong absorptions around 1630-1680 cm⁻¹, characteristic of the amide carbonyl groups.

N-H bending: around 1550-1650 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Amide & Piperazine N-H | Stretching | 3300 - 3500 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Amide C=O | Stretching | 1630 - 1680 |

| Amide N-H | Bending | 1550 - 1650 |

Purity Assessment Methodologies in Research Settings

Ensuring the purity of a chemical compound is as critical as its structural elucidation, as impurities can significantly affect the outcomes of subsequent experiments.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used in research settings to assess the purity of synthesized compounds.

In HPLC, a sample is passed through a column packed with a stationary phase, propelled by a liquid mobile phase at high pressure. The separation is based on the differential partitioning of the sample components between the mobile and stationary phases. A detector at the end of the column measures the concentration of each component as it elutes.

The result of an HPLC analysis is a chromatogram, which is a plot of detector response versus time. A pure compound should ideally produce a single, sharp peak. The presence of additional peaks indicates the presence of impurities. The area under each peak is proportional to the concentration of the corresponding component, allowing for the quantification of purity. By comparing the retention time of the main peak with that of a known standard, the identity of the compound can also be confirmed.

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample. The experimentally determined percentages are then compared with the theoretical percentages calculated from the compound's proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's empirical formula and its purity.

For this compound (C₈H₁₅N₃O₂), the theoretical elemental composition would be calculated, and the experimental results from the elemental analyzer would be expected to be within a narrow margin of these values (typically ±0.4%) to confirm the purity and the assigned molecular formula.

Chemical Reactivity and Derivatization Studies of the Oxopiperazinone Acetamide Core

Functional Group Transformations on N-ethyl-2-(3-oxopiperazin-2-yl)acetamide

The "this compound" molecule possesses several reactive sites, including the lactam ring, the secondary amine, and the acetamide (B32628) side chain, which allow for a variety of functional group transformations. While specific literature on the reactivity of this exact molecule is limited, the chemical behavior can be inferred from studies on related oxopiperazine and lactam-containing compounds.

The oxidation of the oxopiperazinone-acetamide core can target the secondary amine or the carbon atoms alpha to the nitrogen atoms.

Oxidation of the Secondary Amine: The secondary amine in the piperazinone ring can potentially be oxidized. However, direct oxidation to a stable derivative can be challenging.

Oxidation of α-C-H Bonds: More commonly, oxidation reactions on N-substituted cyclic amines lead to the formation of lactams or imides. chemrxiv.orgnih.gov For instance, oxoammonium-catalyzed oxidation has been effectively used for the oxidation of N-substituted amines. chemrxiv.orgnih.gov In the case of "this compound," the carbon adjacent to the ring nitrogen could potentially be oxidized to introduce further functionality, although specific examples for this substrate are not readily available in the literature.

| Reaction Type | Reagent/Catalyst | Potential Product | Citation |

| Oxoammonium-catalyzed Oxidation | Oxoammonium salts (e.g., derived from TEMPO) | Imide or further oxidized species | chemrxiv.orgnih.gov |

The reduction of the lactam functionality within the oxopiperazinone ring is a key transformation.

Lactam Reduction: The amide bond within the lactam ring can be reduced to the corresponding amine. utrgv.edu This transformation converts the oxopiperazinone into a piperazine (B1678402) derivative. Common reducing agents for this purpose include strong hydrides like lithium aluminum hydride (LiAlH₄). utrgv.edu This reaction is generally high-yielding but may not be compatible with other reducible functional groups in the molecule.

Catalytic Hydrogenation: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst (e.g., Palladium, Platinum, or Nickel) is a widely used method for the reduction of various functional groups. youtube.comrsc.orgyoutube.com While typically used for reducing alkenes and other unsaturated systems, specific conditions can be developed for lactam reduction, often requiring high pressures and temperatures. rsc.org

| Reaction Type | Reagent/Catalyst | Potential Product | Citation |

| Lactam Reduction | Lithium Aluminum Hydride (LiAlH₄) | Piperazine derivative | utrgv.edu |

| Catalytic Hydrogenation | H₂ / Metal Catalyst (e.g., Pt, Pd, Ni) | Piperazine derivative | youtube.comrsc.orgyoutube.comrsc.org |

Substitution reactions on the oxopiperazinone-acetamide core can occur at the secondary amine or potentially at the carbon atoms of the ring.

N-Alkylation and N-Acylation: The secondary amine in the piperazinone ring is nucleophilic and can readily undergo alkylation or acylation reactions. vedantu.comaskfilo.comchemguide.co.uklibretexts.orgdoubtnut.com Alkylation with alkyl halides or acylation with acyl chlorides or anhydrides in the presence of a base can introduce a wide variety of substituents at this position. vedantu.comaskfilo.comchemguide.co.uklibretexts.orgdoubtnut.com For example, the reaction of an N-substituted amine with an acyl chloride typically proceeds via a nucleophilic addition-elimination mechanism to form an amide. chemguide.co.uklibretexts.org

Diastereoselective Synthesis of Substituted Piperazinones: The stereoselective synthesis of substituted piperazinones is an active area of research. nih.govrsc.orgnih.govmdpi.combeilstein-journals.org These methods often involve the cyclization of chiral precursors or the diastereoselective addition to a pre-existing piperazinone scaffold. Such strategies allow for precise control over the stereochemistry of the final products. nih.govrsc.orgnih.govmdpi.combeilstein-journals.org

| Reaction Type | Reagent | Potential Product | Citation |

| N-Alkylation | Alkyl halide, Base | N-Alkyl piperazinone derivative | vedantu.comaskfilo.com |

| N-Acylation | Acyl chloride or Anhydride (B1165640), Base | N-Acyl piperazinone derivative | chemguide.co.uklibretexts.orgdoubtnut.com |

Exploration of Alternative Synthetic Strategies for Scaffold Modification and Diversification

The synthesis of the oxopiperazinone core itself can be approached in various ways, allowing for the introduction of diversity at different positions of the scaffold. Many synthetic routes to piperazinones and their derivatives start from readily available amino acids or diamines. mdpi.com

Recent advances in catalysis have enabled novel synthetic strategies. For example, iridium-catalyzed regio- and diastereoselective synthesis of C-substituted piperazines from imines has been reported, offering an atom-economic route to complex piperazine structures. nih.gov Similarly, cooperative indium-diphenyl phosphate (B84403) catalysis has been used for the diastereoselective synthesis of 1,4-diaryl piperazines. rsc.org While these methods may not directly produce the oxopiperazinone-acetamide core, the resulting piperazines can be valuable intermediates that can be further functionalized.

Use of the Oxopiperazinone-Acetamide Scaffold as a Building Block in Complex Molecule Synthesis

The oxopiperazinone-acetamide scaffold is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. nih.govmdpi.com The ability to introduce substituents at various positions of the ring and the side chain allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies.

Computational and Theoretical Chemistry Approaches in Understanding N Ethyl 2 3 Oxopiperazin 2 Yl Acetamide

Molecular Modeling and Docking Simulations for Biological Target Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. For N-ethyl-2-(3-oxopiperazin-2-yl)acetamide, these methods can elucidate its potential mechanism of action by identifying plausible biological partners.

The process begins with the generation of a three-dimensional structure of the molecule, which is then placed into the binding site of a target protein. Docking algorithms explore various possible conformations and orientations of the ligand within the binding pocket, calculating a "docking score" that estimates the binding affinity. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

While specific docking studies on this compound are not available in the literature, research on structurally related piperazine (B1678402) and piperazinone derivatives has demonstrated the utility of this approach. For instance, studies on piperazine-based compounds have successfully used molecular docking to identify and optimize ligands for various receptors, including sigma receptors and α1-adrenoceptors. nih.govnih.govnih.gov These studies have shown that the piperazine or piperazinone core often serves as a central scaffold, with substituents dictating the specificity and affinity for the target. nih.gov For this compound, the oxopiperazine ring and the N-ethyl acetamide (B32628) side chain would be expected to form specific interactions with amino acid residues in a target's binding site. Molecular dynamics simulations can further refine these docked poses, providing insights into the stability of the interactions over time. researchgate.nettandfonline.com

A hypothetical docking simulation of this compound might involve the following steps:

| Step | Description |

| 1. Target Selection | Identification of a potential biological target based on the structural similarity of the compound to known active molecules. |

| 2. Ligand Preparation | Generation of a 3D structure of this compound and optimization of its geometry. |

| 3. Receptor Preparation | Preparation of the 3D structure of the target protein, including the removal of water molecules and the addition of hydrogen atoms. |

| 4. Docking Simulation | Using software to place the ligand into the binding site of the receptor and predict the most favorable binding modes. |

| 5. Analysis of Results | Examination of the predicted binding poses and scoring functions to identify key intermolecular interactions and estimate binding affinity. |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, offering deep insights into its structure, stability, and reactivity. ifmo.ru For this compound, DFT can be used to calculate a range of molecular properties that are not readily accessible through experimental means.

DFT studies can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The MEP map highlights the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are crucial for understanding intermolecular interactions, including hydrogen bonding.

In studies of related cyclic dipeptides and piperazinones, DFT has been used to analyze the planarity of the ring system, the nature of intramolecular hydrogen bonds, and the vibrational frequencies. mdpi.com For this compound, DFT calculations could reveal the preferred tautomeric forms of the oxopiperazine ring and the rotational barriers of the acetamide side chain.

Key electronic properties of a molecule like this compound that can be predicted using DFT include:

| Property | Significance |

| HOMO Energy | Relates to the ability to donate electrons. |

| LUMO Energy | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. |

| Dipole Moment | Provides information on the overall polarity of the molecule. |

Pharmacophore Modeling for Structure-Activity Relationship (SAR) Insights

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. frontiersin.org A pharmacophore model can be generated based on a set of active molecules or from the ligand-binding site of a known receptor.

For this compound, a pharmacophore model could be developed by identifying its key chemical features, such as hydrogen bond donors and acceptors, hydrophobic groups, and positive or negative ionizable centers. These features can then be spatially mapped to create a 3D query that can be used to search large chemical databases for other molecules with a similar arrangement of features, potentially leading to the discovery of new compounds with similar biological activity.

Pharmacophore models for piperazine-containing compounds have been successfully developed to understand their binding to targets like the serotonin transporter. researchgate.net These models typically highlight the importance of the nitrogen atoms in the piperazine ring as hydrogen bond acceptors or protonated centers, and the role of aromatic substituents in hydrophobic interactions. nih.gov In the case of this compound, a hypothetical pharmacophore model would likely include:

A hydrogen bond acceptor feature associated with the carbonyl oxygen of the oxopiperazine ring.

A hydrogen bond donor feature from the amide nitrogen in the ring.

A hydrogen bond acceptor feature from the carbonyl oxygen of the acetamide group.

A hydrophobic feature corresponding to the ethyl group.

This model would serve as a blueprint for designing new molecules with potentially improved activity by guiding modifications to the this compound scaffold.

Conformational Analysis and Energy Landscapes of the Oxopiperazinone-Acetamide System

The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. For a flexible molecule like this compound, which has several rotatable bonds, this analysis is crucial.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to systematically explore the conformational space of this compound and to calculate the relative energies of different conformers. The results of this analysis can be visualized as a potential energy surface or energy landscape, which maps the energy of the molecule as a function of its geometry.

Studies on related diketopiperazines have shown that the ring can exist in a variety of conformations, with the side chains adopting either folded or extended orientations. acs.org The relative populations of these conformers can be predicted based on their calculated energies. Understanding the preferred conformations of this compound is essential for docking studies and for interpreting its structure-activity relationships, as the bioactive conformation that binds to a target receptor is typically a low-energy conformer.

Mechanistic Investigations of Biological Interactions in Vitro/molecular Level Research

General Mechanism of Action for Oxopiperazinone-Containing Compounds

The core structure of oxopiperazinone serves as a versatile scaffold in medicinal chemistry, enabling the design of molecules that can interact with a variety of biological targets. The general mechanism of action for compounds containing this moiety often involves the precise presentation of functional groups that can form key interactions with proteins, thereby interfering with their normal function.

Research has identified that analogs of oxopiperazinone-containing compounds can act as inhibitors of specific enzymes, particularly protein kinases. One of the most studied targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, the formation of new blood vessels. nih.govmdpi.comresearchgate.net The inhibition of VEGFR-2 is a critical strategy in cancer therapy to impede tumor growth and metastasis. mdpi.com

Compounds with structural similarities to N-ethyl-2-(3-oxopiperazin-2-yl)acetamide, such as those containing piperazinylquinoxaline or 4-(piperazin-1-yl)quinolin-2(1H)-one scaffolds, have demonstrated potent inhibitory activity against VEGFR-2. nih.govnih.gov For instance, a series of piperazinylquinoxaline-based derivatives have shown VEGFR-2 inhibition with IC50 values in the sub-micromolar range. nih.gov Similarly, certain 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives have exhibited significant VEGFR-2 inhibitory activity, with some compounds showing potency comparable to the established inhibitor sorafenib. nih.gov

The interaction with VEGFR-2 typically occurs at the ATP-binding site within the kinase domain. Molecular docking studies of these analog compounds have revealed key binding interactions with amino acid residues in this region. Common interactions include the formation of hydrogen bonds with residues such as Cys919 in the hinge region, and with Glu885 and Asp1046 in the gatekeeper area of the enzyme. nih.gov

By binding to and inhibiting the activity of molecular targets like VEGFR-2, oxopiperazinone analogs can modulate downstream biochemical cascades. The inhibition of VEGFR-2, for example, blocks the signaling pathway that leads to endothelial cell proliferation, migration, and survival, which are all critical steps in angiogenesis. mdpi.com

The binding of these inhibitors to the kinase domain of VEGFR-2 prevents the phosphorylation of the receptor, which is an essential step for its activation. This lack of activation halts the entire downstream signaling cascade, which includes pathways such as the MAPK signaling pathway. mdpi.com The modulation of this pathway can lead to the downregulation of proteins involved in cell cycle progression and metastasis, such as metalloproteinases, and the upregulation of cell cycle inhibitors. mdpi.com This ultimately results in an anti-proliferative and pro-apoptotic effect in cancer cells.

In Vitro Studies on Biological Pathways Modulated by Analogs (e.g., HIV capsid modulation, VEGFR-2 inhibition)

The versatility of the oxopiperazinone scaffold and its analogs has been explored in the context of various disease pathways, most notably in cancer through VEGFR-2 inhibition and potentially in viral infections.

A fundamental mechanism by which small molecules can exert their biological effects is through the disruption of protein-protein interactions (PPIs). nih.gov While direct evidence for this compound is not available, the principle can be applied to its potential mechanisms. The HIV-1 capsid protein (CA), for instance, is a target where the disruption of protein assembly can have a therapeutic effect. nih.gov The proper assembly of the HIV-1 capsid is crucial for the viral life cycle, and small molecules that interfere with this process can act as potent antivirals. nih.gov The structural features of oxopiperazinone-containing compounds could potentially be adapted to target the interfaces between protein subunits, thereby disrupting these critical interactions.

Beyond simply blocking protein-protein interactions, some small molecules can induce the misassembly of protein complexes. This can lead to the formation of non-functional or even toxic protein aggregates. In the context of viral capsids, inducing misassembly can be an effective antiviral strategy. The HIV-1 capsid, for example, undergoes a complex process of assembly and disassembly that is critical for viral replication. nih.gov A small molecule that binds to the capsid protein could alter its conformation in a way that favors the formation of aberrant, non-infectious capsid structures.

Biochemical Characterization of Compound-Target Binding

The binding of oxopiperazinone analogs to their protein targets has been characterized using various biochemical and in silico methods. These studies provide detailed insights into the affinity and nature of the interaction.

For VEGFR-2 inhibitors with related core structures, in vitro kinase assays are commonly used to determine their inhibitory potency, typically reported as IC50 values. As shown in the table below, these values for various analogs can be in the nanomolar to micromolar range, indicating a high affinity for the target enzyme.

| Compound Class | Target | IC50 (µM) | Reference |

| Piperazinylquinoxaline derivatives | VEGFR-2 | 0.19 - 0.60 | nih.gov |

| 1,3,4-Thiadiazole-based derivatives | VEGFR-2 | 0.008 - 0.009 | mdpi.com |

| 6-Fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivatives | VEGFR-2 | 0.0468 - 0.0514 | nih.gov |

| Benzimidazole derivatives | VEGFR-2 | 0.09 - 0.14 | mdpi.com |

This table is interactive. Users can sort the columns by clicking on the headers.

Molecular docking studies have further elucidated the binding modes of these compounds. For the 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives, the models show that the quinolinone core and the piperazine (B1678402) linker position the molecule favorably within the ATP-binding pocket of VEGFR-2. nih.gov The interactions with key residues, as mentioned earlier, are crucial for the high-affinity binding and potent inhibition of the enzyme. This detailed biochemical characterization is vital for the structure-activity relationship (SAR) studies that guide the design of more potent and selective inhibitors.

Structure Activity Relationship Sar Studies on Oxopiperazinone Acetamide Derivatives

Systematic Modification of the N-ethyl Group and Piperazinone Substituents

The N-ethyl group and substituents on the piperazinone ring of N-ethyl-2-(3-oxopiperazin-2-yl)acetamide serve as primary points for systematic modification to probe the SAR of this scaffold. Alterations to the N-ethyl moiety can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. For instance, increasing the alkyl chain length or introducing branching can affect lipophilicity, which in turn influences cell permeability and metabolic stability. The introduction of cyclic or aromatic substituents in place of the ethyl group can explore interactions with specific binding pockets in target proteins, potentially leading to enhanced potency or selectivity.

Similarly, substitutions on the piperazinone ring are crucial for defining the molecule's interaction with its biological target. The placement of various functional groups, such as alkyl, aryl, or halogen moieties, at different positions on the ring can alter the compound's electronic and steric properties. These changes can modulate binding affinity and efficacy. A systematic approach, often guided by computational modeling, allows researchers to map the structural requirements for optimal activity.

Interactive Table: Hypothetical SAR of N-ethyl and Piperazinone Ring Modifications

| Modification | Rationale | Predicted Impact on Activity |

| N-ethyl Group | ||

| Increase alkyl chain length (e.g., N-propyl, N-butyl) | Increase lipophilicity | May enhance cell permeability but could decrease solubility. |

| Introduce branching (e.g., N-isopropyl) | Increase steric bulk | Could improve selectivity by fitting into a specific hydrophobic pocket. |

| Replace with cyclic alkyl (e.g., N-cyclopropyl) | Introduce conformational rigidity | May lock the molecule into a more active conformation. |

| Replace with aryl group (e.g., N-phenyl) | Introduce potential for π-stacking interactions | Could enhance binding to targets with aromatic residues. |

| Piperazinone Ring | ||

| Substitution at N1 | Modulate hydrogen bonding capacity | May alter target binding and solubility. |

| Substitution at C5 or C6 | Introduce steric and electronic changes | Can influence the overall shape and electronic distribution of the molecule, affecting target interaction. |

Impact of Side Chain Modifications on Biological Activities (e.g., cytotoxic activity, anti-HIV activity)

The acetamide (B32628) side chain of this compound is another key area for modification to influence biological outcomes such as cytotoxic and anti-HIV activity. The nature of the substituent on the acetamide nitrogen can dramatically alter the compound's biological profile. For example, the incorporation of aromatic or heteroaromatic rings can introduce new binding interactions, such as hydrogen bonding or π-π stacking, with biological targets.

In the context of cytotoxic activity , the addition of specific pharmacophores known to induce apoptosis or inhibit cell proliferation can transform the scaffold into a potent anticancer agent. Studies on related acetamide derivatives have shown that the presence of certain substituted phenyl rings can lead to significant cytotoxicity against various cancer cell lines. ijcce.ac.ir The mechanism often involves the inhibition of key enzymes or disruption of cellular processes essential for cancer cell survival.

Regarding anti-HIV activity , the acetamide side chain can be modified to mimic the natural substrates of viral enzymes, such as reverse transcriptase or protease. Research on other acetamide-containing compounds has demonstrated that specific side chains can confer potent anti-HIV-1 activity. researchgate.netnih.govnih.gov For instance, the introduction of moieties that can interact with the non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase is a common strategy.

Interactive Table: Effect of Side Chain Modifications on Biological Activity

| Side Chain Modification | Target Activity | Rationale | Example Finding in Related Compounds |

| Addition of substituted phenyl rings | Cytotoxic Activity | Introduce steric bulk and electronic diversity to interact with enzyme active sites. | N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives showed potent cytotoxicity against cancer cell lines. ijcce.ac.ir |

| Incorporation of indole moieties | Anti-HIV Activity | Mimic interactions of natural ligands with viral enzymes. | 1,3,4-oxadiazole derivatives containing indole and acetamide exhibited potent inhibitory effects on HIV-1 infectivity. researchgate.net |

| Introduction of benzothiazole groups | Anti-HIV Activity | Provide a rigid scaffold for specific interactions with viral targets. | N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives showed moderate to potent activity against wild-type HIV-1. |

| Variation of substituents on an aromatic ring | Cytotoxic Activity | Fine-tune electronic properties to optimize target binding. | Diverse moieties with different electronic features substituted on the phenyl ring of 1,3-thiazole-based acetamides revealed structure-activity relationships for cytotoxicity. ijcce.ac.ir |

Bioisosteric Replacement Strategies within the Oxopiperazinone-Acetamide Framework

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.govnih.gov Within the this compound framework, several bioisosteric replacements can be envisioned.

The amide bond in the acetamide side chain is a common target for bioisosteric replacement. It can be substituted with groups such as a sulfonamide, a reverse amide, or a stable ester to alter its hydrogen bonding capacity and metabolic stability. The oxopiperazinone ring itself can be replaced by other heterocyclic systems, a strategy known as scaffold hopping. nih.govnih.gov For example, replacing the piperazinone ring with a hydantoin or a benzodiazepinedione could lead to compounds with novel biological activities or improved drug-like properties while maintaining key pharmacophoric features.

The concept of bioisosterism allows for the fine-tuning of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. uran.ua For instance, replacing a metabolically labile group with a more stable bioisostere can increase the compound's half-life in the body.

Influence of Stereochemistry on Mechanistic Outcomes

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. nih.govnih.govresearchgate.net The this compound molecule contains a chiral center at the C2 position of the piperazinone ring. Therefore, it can exist as two enantiomers, (R)- and (S)-N-ethyl-2-(3-oxopiperazin-2-yl)acetamide.

The spatial arrangement of the acetamide side chain relative to the piperazinone ring will differ between the two enantiomers. This can lead to stereospecific interactions with the binding site of a biological target. One enantiomer may fit optimally into the binding pocket, leading to a potent biological response, while the other may have a weaker interaction or even bind to a different target, potentially causing off-target effects.

It is crucial to synthesize and evaluate the biological activity of each enantiomer separately to determine the eutomer (the more active enantiomer). Understanding the stereochemical requirements for activity can provide valuable insights into the binding mode of the compound and guide the design of more potent and selective analogs. In many cases, the biological activity resides predominantly in one enantiomer, and the development of a single-enantiomer drug can lead to a better therapeutic index. nih.gov

Role in Research and Development of Novel Chemical Entities

Application of the Oxopiperazinone-Acetamide Motif as a Scaffold for Library Synthesis

The oxopiperazinone ring, a key feature of N-ethyl-2-(3-oxopiperazin-2-yl)acetamide, is recognized as a "privileged scaffold" in medicinal chemistry. Such scaffolds are molecular frameworks that are capable of providing ligands for more than one biological target, making them ideal starting points for the synthesis of compound libraries aimed at drug discovery. The 2-oxopiperazine unit, in particular, offers a rigid backbone that can be readily functionalized at multiple points, allowing for the systematic introduction of diverse chemical substituents.

The synthesis of libraries of peptidomimetic compounds has successfully incorporated the 2-oxopiperazine unit into the main chain of peptoid-like oligomers to create more rigid structures. nih.govnih.gov This approach is suitable for generating high-quality combinatorial libraries through solid-phase synthesis. nih.gov A general strategy involves the addition of a mono-protected 1,2-diaminoethane to a growing peptoid chain, followed by the addition of a 2-halo acid. Subsequent deprotection and ring closure form the 2-oxopiperazine unit, which can then be further extended. nih.gov This methodology allows for the creation of large and diverse libraries for screening against various biological targets.

The acetamide (B32628) portion of the molecule, including the N-ethyl group, provides an additional vector for diversification. The acetamide functional group is frequently employed in the design of prodrugs and in modifying the pharmacokinetic properties of lead compounds. archivepp.com By varying the amine used to form the amide—in this case, ethylamine—a wide array of analogs can be synthesized, each with potentially different solubility, metabolic stability, and target-binding characteristics. The combination of the rigid, multi-functionalizable oxopiperazinone core with the variable acetamide side chain makes this motif a powerful tool for library synthesis.

Table 1: Key Features of the Oxopiperazinone-Acetamide Motif for Library Synthesis

| Feature | Description | Relevance to Library Synthesis |

|---|---|---|

| Oxopiperazinone Core | A rigid six-membered heterocyclic ring. | Provides a stable and predictable 3D framework for substituent orientation. |

| Multiple Functionalization Sites | Nitrogen and carbon atoms within the ring and on the side chain can be modified. | Allows for the introduction of a wide variety of chemical groups to explore chemical space. |

| Peptidomimetic Potential | The structure mimics aspects of a peptide backbone. | Libraries can be designed to target protein-protein interactions. |

| Synthetic Tractability | Amenable to established solid-phase and solution-phase synthetic methods. nih.gov | Facilitates the high-throughput synthesis of a large number of compounds. |

Design of Conformationally Constrained Peptidomimetic Synthons

A major challenge in peptide-based drug discovery is the inherent flexibility of peptides, which often leads to poor metabolic stability and low receptor affinity due to the entropic cost of binding. upc.edu Incorporating conformational constraints into a peptide sequence is a well-established strategy to overcome these limitations. The oxopiperazinone scaffold, as found in this compound, is an excellent synthon for inducing such conformational rigidity.

Researchers have designed 2-oxopiperazine derivatives as mimics of γ-turn conformationally constrained tripeptides. nih.gov By replacing a segment of a peptide with the rigid oxopiperazine ring, the number of accessible conformations is significantly reduced, locking the molecule into a more defined three-dimensional shape. This pre-organization can lead to enhanced binding affinity for a biological target.

The development of topographical helix mimics that can be assembled from amino acids while retaining backbone chirality has also utilized the oxopiperazine scaffold. Molecular modeling studies have shown that oxopiperazine rings linked by α-amino acids can effectively reproduce the array of side chain residues on one face of a canonical α-helix. The inherent chirality of amino acid-derived oxopiperazines allows for better discrimination between chiral protein pockets compared to achiral aromatic helix mimetics.

The synthesis of such constrained synthons often involves a reductive amination of cyanomethyleneamino pseudopeptides with amino acid derivatives, followed by a regiospecific lactamization to form the oxopiperazine ring. nih.gov This versatile methodology allows for the creation of various stereoisomers, which are crucial for probing the specific conformational requirements of a biological receptor.

Table 2: Conformational Aspects of Oxopiperazine-Based Peptidomimetics

| Mimicked Structure | Key Conformational Feature | Reference Study |

|---|---|---|

| γ-Turn | The oxopiperazine ring locks the peptide backbone into a turn-like conformation. | Synthesis of CCK-4 analogues. nih.gov |

| α-Helix | Oligo-oxopiperazines can project side chains to mimic the i, i+4, and i+7 residues of an α-helix. | Development of topographical helix mimics. |

Development of Research Probes and Tool Compounds

Research probes and tool compounds are essential for elucidating biological pathways and validating drug targets. The oxopiperazinone-acetamide motif can be adapted for the development of such molecules. The acetamide linkage provides a stable and synthetically accessible handle for attaching reporter groups, such as fluorophores or radiolabels, or affinity tags for pull-down experiments.

While there are no specific reports on this compound as a research probe, structurally related acetamide derivatives have been successfully developed for this purpose. For instance, various acetamide derivatives have been synthesized and evaluated as inhibitors for targets like cyclooxygenase-II (COX-II), serving as tool compounds to study inflammation. archivepp.com

The synthesis of such probes would involve modifying the this compound structure to incorporate the desired functionality. This could be achieved by starting with a different amine in the final amidation step or by further chemical modification of the ethyl group or the oxopiperazinone ring. The stability of the core structure is advantageous for creating robust probes that can withstand the conditions of biological assays. The development of such tools enables the detailed study of protein-ligand interactions and the validation of new therapeutic targets.

Future Research Directions and Unexplored Avenues for N Ethyl 2 3 Oxopiperazin 2 Yl Acetamide Research

Advanced Synthetic Methodologies and Green Chemistry Principles for Preparation

The future synthesis of N-ethyl-2-(3-oxopiperazin-2-yl)acetamide and its derivatives will likely move beyond traditional batch processing to embrace more efficient, sustainable, and scalable technologies. Key areas for development include the adoption of advanced energy sources and continuous manufacturing processes.

Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times for nitrogen-containing heterocycles, including piperazines and related structures. nih.govnih.govmdpi.comnih.gov This technique can decrease synthesis duration from hours or days to mere minutes by efficiently heating the reaction mixture. thieme-connect.com For a multi-step synthesis of a 3-oxopiperazinium library, microwave activation was used to accelerate the final cyclization step. nih.gov

Furthermore, flow chemistry, or continuous flow processing, offers a paradigm shift in the manufacturing of heterocyclic compounds. uc.ptporrua.mxsci-hub.se This method provides superior control over reaction parameters, enhances safety, and facilitates easier scale-up. uc.ptdurham.ac.uk The synthesis of various heterocycles, such as indoles and oxadiazoles, has been successfully demonstrated in flow systems, often resulting in higher yields and purity without the need for traditional workup. uc.ptmdpi.com Applying a continuous flow approach to the synthesis of this compound could significantly improve production efficiency and sustainability. uc.ptsci-hub.se

Green chemistry principles are also paramount. Future synthetic routes will focus on using environmentally benign solvents, reducing waste, and employing reusable catalysts. researchgate.net Research into photoredox catalysis, for example, presents a green alternative for creating C-H functionalized piperazines using visible light and organic catalysts, avoiding toxic reagents like tin. mdpi.com One-pot, multi-component reactions, which combine several synthetic steps without isolating intermediates, further contribute to a greener chemical process by saving time, energy, and materials. researchgate.netresearchgate.net

Table 1: Comparison of Potential Synthetic Methodologies for Piperazinone Scaffolds

| Methodology | Potential Advantages | Key Challenges | Relevant Research |

|---|

| Microwave-Assisted Synthesis | - Drastically reduced reaction times (minutes vs. hours) thieme-connect.com

Comprehensive Mechanistic Elucidation of Novel Biological Interactions at the Molecular Level

Should this compound be identified as a biologically active agent, a deep and precise understanding of its mechanism of action will be critical. Future research must move beyond preliminary screening to a comprehensive elucidation of its molecular interactions. The 3-oxopiperazine scaffold is present in compounds designed for various biological targets, suggesting that its derivatives could exhibit diverse activities. nih.gov

Advanced structural biology techniques will be at the forefront of this effort. X-ray crystallography and cryo-electron microscopy (cryo-EM) could provide high-resolution, three-dimensional snapshots of the compound bound to its target protein. This information is invaluable for understanding the specific binding orientation, identifying key amino acid interactions, and explaining the basis of the compound's activity.

Biophysical methods will complement structural studies by quantifying the binding affinity and kinetics. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can determine the precise binding strength (dissociation constant, K_D) and the thermodynamic profile of the interaction. Furthermore, Cellular Thermal Shift Assays (CETSA) can confirm target engagement within a cellular environment, providing crucial evidence that the compound reaches and interacts with its intended target in a more physiologically relevant setting.

Investigating the downstream effects of target engagement is also essential. This involves detailed studies of the cellular signaling pathways modulated by the compound. For example, if the compound targets a specific enzyme, researchers would analyze changes in the levels of the enzyme's substrates and products. If it interacts with a receptor, downstream signaling cascades would be mapped using techniques like Western blotting, quantitative PCR (qPCR), and phosphoproteomics to build a complete picture of its biological impact.

Table 2: Prospective Techniques for Elucidating Molecular Mechanisms

| Technique | Type of Information Provided | Example Application for this compound |

|---|

| X-ray Crystallography / Cryo-EM | - High-resolution 3D structure of the compound-target complex

Predictive Modeling and Artificial Intelligence in Scaffold Design and Optimization

Computational tools, particularly artificial intelligence (AI) and machine learning, are poised to revolutionize the optimization of lead compounds like this compound. These predictive models can significantly accelerate the drug discovery cycle by prioritizing the synthesis of molecules with the highest probability of success.

Future research would heavily employ Quantitative Structure-Activity Relationship (QSAR) modeling. By building a dataset of synthesized analogues and their corresponding biological activities, machine learning algorithms can identify the key chemical features of the 3-oxopiperazine scaffold that are most important for its function. These models can then predict the activity of new, unsynthesized derivatives, allowing chemists to focus their efforts on the most promising candidates.

Molecular dynamics (MD) simulations offer a powerful way to visualize how the compound and its target interact over time. These simulations can reveal the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes that occur upon binding. This dynamic information provides insights that static crystal structures cannot, helping to refine the design of next-generation inhibitors with improved binding properties.

Generative AI models represent a frontier in drug design. Trained on vast libraries of known molecules and their properties, these models can design entirely new molecules from scratch, tailored to fit a specific biological target. Starting with the this compound scaffold, a generative model could suggest novel modifications and substitutions to enhance potency, improve selectivity, or optimize pharmacokinetic properties, exploring a much wider chemical space than is possible through traditional medicinal chemistry alone.

Table 3: Application of AI and Predictive Modeling in Scaffold Optimization

| Modeling Technique | Objective | Potential Outcome for the Scaffold |

|---|---|---|

| QSAR Modeling | Predict biological activity based on chemical structure. | Identify which functional groups on the piperazinone ring are crucial for activity and predict the potency of new analogues. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the compound-target complex. | Assess the stability of the binding pose and identify key interactions that could be strengthened for higher affinity. |

| Generative AI Models | Design novel molecules with desired properties. | Propose new, synthetically feasible derivatives of the scaffold with predicted high potency and drug-like properties. |

| Virtual High-Throughput Screening | Computationally screen large libraries of compounds against a target. | Identify other compounds containing the 3-oxopiperazine core that are likely to bind to the same biological target. |

Exploration of Unconventional Applications within Materials Science or Catalysis

While the primary focus for heterocyclic scaffolds like 3-oxopiperazine is often medicinal chemistry, their unique structural and chemical properties may lend them to applications in other fields, such as materials science and catalysis. Future research could explore these unconventional avenues.

The rigid, hydrogen-bond-donating and -accepting nature of the piperazinone core makes it a candidate for designing novel supramolecular structures or polymers. The amide and ketone functionalities could participate in predictable, ordered hydrogen-bonding networks, leading to the self-assembly of molecules into well-defined architectures like gels, liquid crystals, or porous organic frameworks. These materials could have applications in separation science, gas storage, or as functional biomaterials.

In the realm of catalysis, the piperazine (B1678402) framework is already used in certain catalytic systems. For example, piperazine itself can be used as a catalyst in the synthesis of other organic molecules, such as 2-amino-2-chromenes. researchgate.net Derivatives of this compound could be investigated as organocatalysts. The presence of multiple nitrogen and oxygen atoms provides potential coordination sites for metal ions, opening the door to creating new, chiral metal-ligand complexes for asymmetric catalysis. By functionalizing the scaffold with specific catalytic groups, it might be possible to design highly selective catalysts for a variety of chemical transformations. A related amine catalyst, trimethylaminoethyl piperazine, is noted for its utility in sustainable chemistry applications like CO2 capture and polymer synthesis. bdmaee.net This highlights the potential for piperazine-based structures to contribute to green technology.

Table 4: Potential Unconventional Applications and Properties to Investigate

| Field of Application | Relevant Properties of the Scaffold | Research Question to Explore |

|---|

| Materials Science (Polymers) | - Rigid heterocyclic core

Q & A

Q. What are the established synthetic routes for N-ethyl-2-(3-oxopiperazin-2-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Condensation of ethylamine with a piperazine precursor (e.g., 3-oxopiperazine) under reflux in ethanol .

- Step 2 : Acylation using chloroacetyl chloride in dichloromethane with triethylamine as a base .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Optimization focuses on controlling stoichiometry (1:1.2 molar ratio for acylation), temperature (0–5°C for exothermic steps), and solvent polarity to minimize by-products like unreacted amines or dimerization .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm acetamide linkage (δ ~2.1 ppm for CH₃CO) and piperazine ring protons (δ ~3.4–3.8 ppm) .

- X-ray crystallography : SHELX software (e.g., SHELXL-2019) refines crystal lattice parameters, resolving bond lengths (C=O: ~1.23 Å) and dihedral angles .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 241.1425 for C₁₀H₁₇N₃O₂) .

Q. What in vitro assays are used to screen its antimicrobial activity?

- Broth microdilution : Determines MIC (minimum inhibitory concentration) against S. aureus and E. coli (range: 8–64 µg/mL) .

- Time-kill assays : Evaluates bactericidal kinetics over 24 hours .

- Zone of inhibition : Agar diffusion tests with standardized inoculum density (0.5 McFarland) .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing by-products in large-scale synthesis?

Strategies include:

- Flow chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions (e.g., hydrolysis) .

- Catalyst screening : Heterogeneous catalysts (e.g., Amberlyst-15) enhance acylation efficiency (yield >85%) .

- In-line analytics : HPLC-PDA monitors intermediates in real-time, adjusting pH (6.5–7.5) to stabilize reactive species .

Q. What computational approaches predict the compound’s biological targets and mechanism of action?

- Molecular docking : AutoDock Vina simulates binding to kinase domains (e.g., EGFR; ΔG = −9.2 kcal/mol) .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD <2.0 Å over 100 ns) .

- QSAR models : Correlate substituent effects (e.g., ethyl vs. phenyl groups) with IC₅₀ values .

Q. How to resolve contradictions in reported biological activity data across studies?

- Orthogonal assays : Confirm anticancer activity via both MTT and apoptosis assays (e.g., Annexin V/PI staining) .

- Purity validation : Use HPLC-MS (≥98% purity; C18 column, 0.1% TFA/ACN gradient) to exclude batch variability .

- Dose-response curves : Compare EC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7) to identify tissue-specific effects .

Q. What structural analogs of this compound show enhanced bioactivity?

| Compound | Modification | Activity Improvement | Reference |

|---|---|---|---|

| N-(3,4-dichlorophenyl) analog | Chlorophenyl substitution | 3× higher antimicrobial potency | |

| N-(2-butoxyphenyl) analog | Butoxy group | 2× anticancer selectivity (HeLa cells) | |

| Piperazine N-oxide derivative | Oxidized piperazine | Improved solubility (logP reduced by 1.2) |

Methodological Notes

- Crystallography : SHELX refinement requires high-resolution data (≤1.0 Å) and TWIN/BASF commands for twinned crystals .

- Biological assays : Include cytotoxicity controls (e.g., HEK293 cells) to differentiate target-specific effects .

- Synthetic scale-up : Pilot batches (>10 g) require QbD (quality by design) protocols for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.